molecular formula C26H28N6O4 B2578913 N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 720672-67-3

N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2578913
CAS RN: 720672-67-3
M. Wt: 488.548
InChI Key: XQXSDLIHYKRRGP-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by 1H and 13C NMR spectroscopy . This is a common method for confirming the structures of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. Pyrimidine derivatives have been known to exhibit a variety of biological and pharmacological activities .

Scientific Research Applications

Synthesis of Novel Azetidin-2-ones

The compound is used in the synthesis of novel N-(p-ethoxyphenyl)-2-azetidinones through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). These compounds, when treated with ceric ammonium nitrate, yield N-dearylated 2-azetidinones in good to excellent yields .

Antimicrobial Activity

The compound has been used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. These acids and their amides have shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .

Vasodilation

The guanidine moiety present in these structures plays a major role in vasodilation. This is similar to the action of L-Arginine, a well-known essential amino acid which acts as a vasodilator through a nitric oxide-dependent pathway .

Herbicidal Activity

The compound “N-(4-ethoxyphenyl)-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” has shown herbicidal activity against Phalaris minor, a weed of wheat crop field. This was discovered through in-silico and experimental approaches of herbicide discovery .

Photosystem-II Inhibition

The compound binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis. This makes it a potential herbicide against D1 protein of P. minor .

Synthesis of β-Lactam Antibiotics

The compound plays a central role as a key intermediate in the synthesis of several biologically active antibiotics. The importance of these types of compounds for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is also well documented .

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on further exploring the biological and pharmacological activities of this compound. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-2-36-19-8-6-18(7-9-19)28-25(33)20-17-21-24(29-22-5-3-4-10-31(22)26(21)34)32(23(20)27)12-11-30-13-15-35-16-14-30/h3-10,17,27H,2,11-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXSDLIHYKRRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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